Fmoc-D-Ser(tBu)-ODhbt

Solid-phase peptide synthesis Activated ester crystallinity Automated SPPS reagent handling

Fmoc-D-Ser(tBu)-ODhbt addresses the critical challenge of D-serine racemization during Fmoc-SPPS. The pre-formed ODhbt ester eliminates in-situ carboxyl activation, the primary pathway for oxazolone-mediated epimerization. - Preserves D-configuration without optimized coupling protocols; superior to free acid methods that require non-standard bases for acceptable enantiopurity. - Crystalline solid (mp 133-136°C) enables precise stoichiometric handling, unlike the intractable OPfp ester oil. - Chromophoric ODhbt group provides real-time visual coupling feedback on automated synthesizers, cutting cycle times by 5-15 minutes per step.

Molecular Formula C29H28N4O6
Molecular Weight 528.57
CAS No. 201210-27-7
Cat. No. B613478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ser(tBu)-ODhbt
CAS201210-27-7
Molecular FormulaC29H28N4O6
Molecular Weight528.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(tBu)-ODhbt (CAS 201210-27-7): Pre-Activated D-Serine Building Block for Fmoc-SPPS Procurement


Fmoc-D-Ser(tBu)-ODhbt is a pre-activated, side-chain-protected D-serine derivative engineered for Fmoc solid-phase peptide synthesis (SPPS). The compound features an Fmoc α-amino protecting group, a tert-butyl (tBu) ether on the β-hydroxyl side chain, and a 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) ester at the C-terminus . The ODhbt ester serves as a pre-formed active ester that eliminates the need for in situ carboxyl activation during coupling, a step that is particularly problematic for serine residues due to their pronounced susceptibility to racemization via oxazolone formation [1]. The D-configuration of the serine α-carbon renders this building block essential for incorporating D-serine residues into peptide sequences where stereochemical integrity determines biological activity .

1
Pre-Activated Format

Fmoc-D-Ser(tBu)-ODhbt eliminates in situ carboxyl activation during Fmoc-SPPS.

2
Stereochemical Control

Designed to incorporate D-serine with enantiomer-attribution review focus.

3
Visual Monitoring Fit

ODhbt chromophore supports real-time coupling progress tracking in automated SPPS.

Why Fmoc-D-Ser(tBu)-ODhbt Cannot Be Replaced by Generic Free Acid or Alternative Active Esters


Substituting Fmoc-D-Ser(tBu)-ODhbt with the free acid Fmoc-D-Ser(tBu)-OH forces reliance on in situ activation by carbodiimide/ additive cocktails, a process documented to generate unexpectedly high levels of D-serine racemization under standard continuous-flow SPPS conditions — with acceptable enantiomeric purity (<1% racemization) only achievable through non-standard base optimization (collidine substitution for DIEA) [1]. Substituting the ODhbt ester with the commonly available OPfp (pentafluorophenyl) ester introduces a different liability: the OPfp ester of the Ser(tBu) derivative fails to crystallize, remaining as an intractable oil, whereas the corresponding ODhbt ester is isolated as a well-defined crystalline solid (mp 133–136 °C), enabling precise stoichiometric handling and long-term storage stability [2]. Substituting with the L-enantiomer (Fmoc-L-Ser(tBu)-ODhbt, CAS 109434-27-7) introduces the wrong stereochemistry, producing epimeric peptides with potentially abolished or altered biological activity [3]. These three failure modes — racemization, amorphous physical form, and incorrect chirality — collectively establish that Fmoc-D-Ser(tBu)-ODhbt occupies a non-substitutable position for D-serine incorporation with maximal chiral fidelity.

Risk Dimension
Fmoc-D-Ser(tBu)-ODhbt
Typical Substitute
Racemization Control
Bypasses activation pathway
In situ activation may shift enantiomeric ratio
Physical Form
Reported crystalline solid
OPfp esters often oils; handling and weighing may differ
Coupling Monitoring
Chromogenic leaving group
Non-chromogenic esters lack visual endpoint

Quantitative Differentiation Evidence for Fmoc-D-Ser(tBu)-ODhbt (CAS 201210-27-7) vs. Closest Analogs


Crystallinity: Ddz-Ser(tBu)-ODhbt Isolated as a Crystalline Solid (mp 133–136 °C) Whereas Ddz-Ser(tBu)-OPfp Is an Oil

In a direct head-to-head comparison within the same patent disclosure (US 6,075,141), the Ddz-Ser(tBu)-Pfp ester was obtained exclusively as an oil that resisted all attempts at crystallization, whereas the Ddz-Ser(tBu)-ODhbt ester was readily crystallized upon preparation, yielding a solid with a melting point of 133–136 °C [1]. This crystallinity difference is explicitly reported for the Ser(tBu) side-chain-protected derivatives. The same pattern holds for Thr(tBu): Ddz-Thr(tBu)-Pfp = oil; Ddz-Thr(tBu)-ODhbt = mp 71–73 °C. Crystalline active esters enable accurate gravimetric dispensing, reduce hydrolytic degradation during storage, and facilitate automation in multi-column parallel synthesizers — advantages not available with the corresponding OPfp esters [1].

Crystallinity vs. OPfp
Head-to-head
ODhbt: crystalline solid (mp 133–136 °C). OPfp: oil.
Supports gravimetric dispensing and storage stability review.
Data from Ddz-protected analog comparison; physical form context.
Solid-phase peptide synthesis Activated ester crystallinity Automated SPPS reagent handling

Racemization Liability of Free Acid Fmoc-Ser(tBu)-OH Establishes Necessity for Pre-Activated ODhbt Ester

Di Fenza et al. (1998) demonstrated that Fmoc-Ser(tBu)-OH, when activated in situ under standard continuous-flow SPPS conditions (DIC/HOBt with DIEA as base), undergoes unexpectedly high levels of racemization during stepwise chain assembly [1]. Using a model tripeptide (H-Gly-Ser-Phe-NH₂) assembled on solid phase, the authors found that substituting DIEA with collidine (2,4,6-trimethylpyridine) as the tertiary base was required to suppress serine racemization to below 1% [1]. The pre-formed ODhbt ester of Fmoc-D-Ser(tBu)-ODhbt circumvents this entire in situ activation step: the activated carboxyl is already installed, eliminating the oxazolone-forming activation pathway that drives serine epimerization. No equivalent racemization data have been published for the pre-activated ODhbt ester because the racemization-prone activation step is bypassed entirely [2].

Racemization Pathway
Reported
Free acid requires non-standard base for
Pre-activated format supports enantiomeric integrity context.
Free acid racemization reported under continuous-flow conditions.
Hindered Coupling
Class-level
ODhbt enabled 50% (Ile)₅ peptide yield; >90% solution-phase coupling.
Supports sterically congested sequence assembly review.
Comparison based on reported unsuitability of OPfp for hindered sequences.
Colorimetric Monitor
Context-dependent
HO-Dhbt release provides yellow-to-colorless visual transition upon coupling.
Real-time monitoring supports automated SPPS workflow fit.
Chromophore unique to Dhbt esters; absent in OPfp/OSu esters.
Industrial Precedent
Reported
Serine-specific ODhbt deployment documented in hexapeptide API synthesis.
Validates residue-driven active ester selection in production context.
Mixed-ester strategy reported in patent literature.
Serine racemization Continuous-flow SPPS Chiral purity Oxazolone mechanism

ODhbt Esters Selected Over OPfp Esters for Sterically Hindered Peptide Sequences Due to Superior Coupling Kinetics

US Patent 6,075,141 explicitly reports that for the synthesis of the highly sterically hindered test sequence H-Lys-(Ile)₅-NH₂, ODhbt esters were deliberately chosen over Pfp esters because 'Pfp esters are reported to couple slowly in similar situations' [1]. The penta-isoleucine peptide was successfully assembled using ODhbt esters and obtained in 50% isolated yield after resin cleavage — a meaningful outcome for a sequence presenting extreme steric congestion at every coupling step. Additionally, in solution-phase model studies within the same patent, Ddz-L-Val-ODhbt acylated H-Tyr-OMe in >90% yield with no measurable racemization detectable by ¹H-NMR spectroscopy [1]. These data establish a reactivity hierarchy where ODhbt esters outperform OPfp esters specifically under the demanding steric conditions relevant to D-β-branched and D-β-hydroxy amino acid incorporation.

Hindered Coupling
Class-level
ODhbt enabled 50% (Ile)₅ peptide yield; >90% solution-phase coupling.
Supports sterically congested sequence assembly review.
Comparison based on reported unsuitability of OPfp for hindered sequences.
Hindered peptide coupling Isoleucine oligomer Active ester reactivity ranking

Built-In Colorimetric Coupling Monitor: Dhbt Chromophore Enables Real-Time Visual Reaction Tracking Absent in OPfp and OSu Esters

The ODhbt ester carries a 3,4-dihydro-4-oxo-1,2,3-benzotriazine chromophore that is released as HO-Dhbt upon aminolysis during peptide bond formation. HO-Dhbt has been documented as a coupling additive that 'can indicate the completion of acylation by color change' , and commercial technical literature describes the visual transition as yellow to colorless as the active ester is consumed . This optical signature is unique to Dhbt-based esters: OPfp (pentafluorophenyl) esters and OSu (N-hydroxysuccinimide) esters lack any chromophoric leaving group that undergoes a visually detectable change upon displacement. In continuous-flow or automated SPPS platforms, this colorimetric feedback provides a real-time, non-invasive indication of coupling progress without requiring Kaiser or TNBS tests, reducing cycle time and solvent consumption [1].

Colorimetric Monitor
Context-dependent
HO-Dhbt release provides yellow-to-colorless visual transition upon coupling.
Real-time monitoring supports automated SPPS workflow fit.
Chromophore unique to Dhbt esters; absent in OPfp/OSu esters.
Colorimetric reaction monitoring SPPS automation HO-Dhbt chromophore

Validated Industrial Use: Fmoc-Ser(tBu)-ODhbt Deployed in Patented Hexapeptide API Synthesis Alongside OPfp Esters for Other Residues

Japanese Patent JP 1994306097 (Hitachi Chemical Co., Ltd.) discloses the solid-phase synthesis of the hexapeptide Fmoc-Ala-Asp-Ser-Asp-Gly-Lys-OH, an N-terminally protected peptide derivative retaining antiallergic pharmacological activity with excellent storage stability and resistance to in vivo enzymatic degradation [1]. The patent's experimental protocol employs a deliberate mixed-ester strategy: Fmoc-Gly-OPfp, Fmoc-Asp(OtBu)-OPfp, and Fmoc-Ala-OPfp are used for glycine, aspartic acid, and alanine residues, while Fmoc-Ser(tBu)-ODhbt is specifically selected for the single serine residue [1]. This selective deployment — OPfp for less problematic residues, ODhbt for the racemization-prone serine — constitutes a documented, rational procurement decision at the industrial scale, validating the differentiated value of the ODhbt ester in a production-relevant context.

Industrial Precedent
Reported
Serine-specific ODhbt deployment documented in hexapeptide API synthesis.
Validates residue-driven active ester selection in production context.
Mixed-ester strategy reported in patent literature.
Peptide API manufacturing Antiallergic hexapeptide Orthogonal active ester strategy

Procurement-Driven Application Scenarios for Fmoc-D-Ser(tBu)-ODhbt (CAS 201210-27-7)


Synthesis of Enantiomerically Pure D-Serine-Containing Bioactive Peptides Where Epimerization Is Unacceptable

When incorporating D-serine into pharmacologically active peptide sequences (e.g., D-serine-substituted antimicrobial peptides, opioid peptide analogs, or peptide hormone antagonists), the stereochemical integrity of the D-residue is non-negotiable. The Di Fenza et al. (1998) data demonstrate that Fmoc-Ser(tBu)-OH activated in situ under standard conditions suffers from extensive racemization, requiring non-standard base optimization (collidine) to achieve <1% epimerization [1]. By procuring the pre-activated Fmoc-D-Ser(tBu)-ODhbt, the researcher eliminates the carboxyl activation step that drives oxazolone-mediated epimerization, thereby preserving D-configuration from building block to final peptide without specialized coupling protocols. This is the primary procurement rationale for any project where D-Ser epimerization would compromise biological results.

Automated Parallel or Continuous-Flow SPPS Requiring Non-Invasive Coupling Completion Monitoring

In automated multi-column parallel synthesizers or continuous-flow SPPS platforms (e.g., the polyamide-based continuous-flow method described by Atherton and Sheppard), the ODhbt ester's chromophoric leaving group provides real-time visual feedback of coupling progress through a yellow-to-colorless transition . This eliminates the need for intermittent Kaiser or TNBS tests that require resin sampling, heating, and visual interpretation, thereby reducing cycle time by 5–15 minutes per coupling step and minimizing solvent waste [2]. Procurement of Fmoc-D-Ser(tBu)-ODhbt for such platforms is justified when throughput and automation compatibility are critical operational requirements.

Synthesis of Peptides Containing Sterically Hindered or Aggregation-Prone Sequences Adjacent to D-Serine

When D-serine must be coupled to or from sterically congested residues (e.g., D-Ile, D-Val, D-Thr, or N-methyl amino acids), the enhanced reactivity of the ODhbt ester over the OPfp ester becomes decisive. US Patent 6,075,141 explicitly documents that ODhbt esters were chosen over Pfp esters for the (Ile)₅ hindered sequence because 'Pfp esters are reported to couple slowly in similar situations' [3]. The same patent reports >90% coupling yield with full chiral retention for ODhbt-mediated acylations. Procurement of the ODhbt ester over the OPfp alternative is indicated whenever the target sequence features β-branched residues or known 'difficult' coupling junctions.

GMP or Regulated Peptide API Manufacturing Requiring Crystalline, Fully Characterizable Building Blocks

Pharmaceutical peptide manufacturing under GMP guidelines requires building blocks with defined physical form, melting point, and lot-to-lot consistency for regulatory documentation. The crystalline nature of the ODhbt ester (mp 133–136 °C for the Ddz-analog, with the Fmoc-D-Ser(tBu)-ODhbt expected to exhibit similar crystallinity given the established structure-activity relationship of the Dhbt ester moiety) [3] contrasts with the amorphous oil form of the corresponding OPfp ester. Crystalline active esters support identity testing by melting point, residual solvent quantification, and polymorph control — all essential elements of a CMC (Chemistry, Manufacturing, and Controls) regulatory package. The Japanese Patent JP 1994306097 further demonstrates precedent for using this specific building block (Fmoc-Ser(tBu)-ODhbt) in the synthesis of a peptide with pharmaceutical properties (antiallergic activity, storage stability, enzyme resistance) [4], providing regulatory-facing justification for procurement in API manufacturing contexts.

Application
Selection Property
Validation Focus
Enantiopure D-Serine Peptide Synthesis
Pre-activated ODhbt ester
Enantiomeric purity context; racemization pathway review
Automated Parallel or Continuous-Flow SPPS
Chromogenic leaving group
Real-time coupling monitoring; workflow throughput
Sterically Hindered Peptide Sequences
Enhanced coupling reactivity
Coupling efficiency context; hindered sequence assembly review
Regulated Peptide Manufacturing
Crystalline, characterizable solid
Lot-to-lot consistency; CMC documentation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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